![molecular formula C20H18N2O2 B5593452 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5593452.png)

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

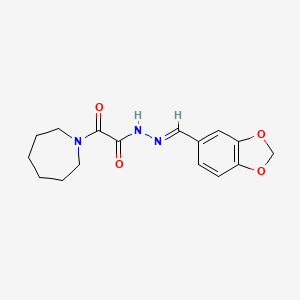

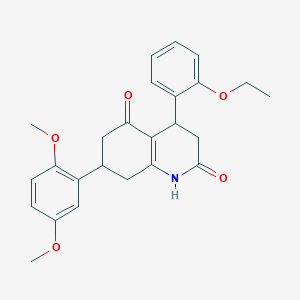

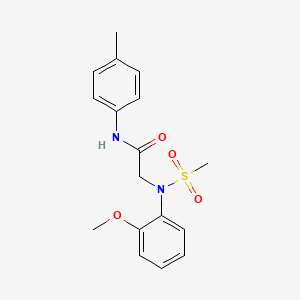

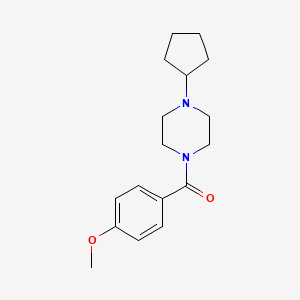

The synthesis of related indole and quinoline derivatives has been widely explored. For instance, gold(I)-catalyzed cycloisomerization has been utilized for the preparation of 1H-indole-2-carbaldehydes, showcasing the operational simplicity and efficiency across a variety of substrates (Kothandaraman et al., 2011). Moreover, the use of aldehydes as traceless directing groups in Rh(III)-catalyzed C-H activation highlights a method to access diverse indoloquinoline structures, emphasizing the potential in organic optoelectronic materials construction (Liu et al., 2015).

Molecular Structure Analysis

The molecular structures of indole and quinoline derivatives have been extensively studied. X-ray crystallography and spectroscopic methods are commonly employed to characterize these compounds. The geometry, linkage, and isomerism play crucial roles in their chemical behavior and applications. For instance, linkage and geometrical isomers of certain quinoline-2-carbaldehyde complexes have been analyzed, revealing their molecular structures and electrochemical properties (Mori et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving quinoline and indole derivatives are varied and intricate. These reactions include cycloadditions, halocyclizations, and Claisen–Schmidt condensation, which are pivotal for the synthesis of complex organic frameworks. For example, catalytic formal [4 + 1] isocyanide-based cycloaddition has been developed for the synthesis of 1H-cyclopenta[b]quinolin-1-one derivatives, showcasing the efficiency and innovation in constructing cyclic compounds (Motaghi et al., 2019).

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry Research on related indole derivatives indicates their utility in synthesizing heterocyclic compounds. Gribble et al. (2002) described a method for synthesizing fused heterocycle compounds from indole, highlighting the versatility of indole derivatives in synthesizing complex organic molecules (Gribble, Jiang, & Liu, 2002). This synthesis pathway may offer insights into how similar compounds, including the one , could serve as intermediates or reactants in complex organic syntheses.

Catalysis and Green Chemistry Madan (2020) explored the use of indole-3-carbaldehyde in Knoevenagel condensation reactions, demonstrating its utility in synthesizing condensed products with significant yields and rates (Madan, 2020). This research underscores the potential of indole derivatives in catalysis and as key components in sustainable chemical synthesis, suggesting that similar compounds could be explored in green chemistry applications.

Pharmacological and Biological Screening The synthesis and biological evaluation of quinolinyl chalcones, which share a structural motif with the query compound, have been investigated for their antimicrobial and antioxidant activities. Prasath et al. (2015) synthesized a series of new quinolinyl chalcones containing a pyrazole group and found some compounds to exhibit promising antimicrobial properties (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015). This suggests that compounds like "1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde" could potentially be explored for similar biological applications.

Optoelectronic Materials Liu et al. (2015) demonstrated the utility of aldehyde groups in C-H activation and cyclization processes, leading to the synthesis of indolo[1,2-a]quinoline structures. This work illustrates the potential of certain indole and quinoline derivatives in creating organic optoelectronic materials (Liu, Li, Liu, Guo, Lan, Wang, & You, 2015). Therefore, compounds with similar structural features may find applications in the development of new materials for electronic and photonic devices.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-14-16-12-21(19-10-4-2-8-17(16)19)13-20(24)22-11-5-7-15-6-1-3-9-18(15)22/h1-4,6,8-10,12,14H,5,7,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOGLKBRBXGAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)

![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)

![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)

![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5593438.png)

![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)

![N-(2-ethoxyphenyl)-N'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)urea hydrochloride](/img/structure/B5593473.png)